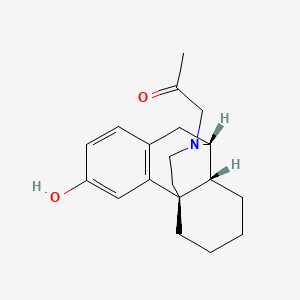
(-)-17-Methylcarbonylmethylmorphinan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-17-Acetonylmorphinan-3-ol: is a chemical compound belonging to the morphinan class. This class of compounds is known for its complex structure and significant pharmacological activities. The compound has a unique structure that includes a morphinan backbone with an acetonyl group at the 17th position and a hydroxyl group at the 3rd position. This specific arrangement of functional groups contributes to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-17-Acetonylmorphinan-3-ol typically involves multiple steps, starting from simpler precursors. The process often includes the formation of the morphinan skeleton followed by the introduction of the acetonyl and hydroxyl groups. Common synthetic routes may involve:
Formation of the Morphinan Skeleton: This step usually involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Acetonyl Group: This can be achieved through acylation reactions using reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods: Industrial production of (-)-17-Acetonylmorphinan-3-ol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: (-)-17-Acetonylmorphinan-3-ol can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
Chemistry: In chemistry, (-)-17-Acetonylmorphinan-3-ol is used as a precursor for the synthesis of more complex morphinan derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including interactions with various receptors in the body. It serves as a model compound for understanding the structure-activity relationships in the morphinan class.
Medicine: Research in medicine focuses on the pharmacological properties of (-)-17-Acetonylmorphinan-3-ol. It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and chemical products. Its unique properties make it a valuable component in various formulations.
作用机制
The mechanism of action of (-)-17-Acetonylmorphinan-3-ol involves its interaction with specific molecular targets in the body. The compound binds to receptors, such as opioid receptors, and modulates their activity. This interaction triggers a cascade of biochemical events that lead to its pharmacological effects. The pathways involved may include the inhibition of pain signals and the modulation of neurotransmitter release.
相似化合物的比较
Morphine: A well-known opioid with a similar morphinan structure but different functional groups.
Codeine: Another opioid with a similar backbone but distinct pharmacological properties.
Naloxone: An opioid antagonist with structural similarities but opposite effects.
Uniqueness: (-)-17-Acetonylmorphinan-3-ol is unique due to its specific functional groups and their positions on the morphinan skeleton. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
63867-92-5 |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
1-[(1R,9R,10R)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]propan-2-one |
InChI |
InChI=1S/C19H25NO2/c1-13(21)12-20-9-8-19-7-3-2-4-16(19)18(20)10-14-5-6-15(22)11-17(14)19/h5-6,11,16,18,22H,2-4,7-10,12H2,1H3/t16-,18+,19+/m0/s1 |
InChI 键 |
JXCWCFNXJLYNDP-QXAKKESOSA-N |
手性 SMILES |
CC(=O)CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O |
规范 SMILES |
CC(=O)CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















